Development of Efficient Synthetic Routes: Exploring alternative and more efficient synthetic approaches for tert-Butyl 4-nitro-1H-imidazole-1-carboxylate would be beneficial for facilitating its wider use in different research areas. []
Applications in Materials Science: Synthesizing polymers or metal-organic frameworks incorporating tert-Butyl 4-nitro-1H-imidazole-1-carboxylate as a building block could lead to the development of materials with desirable electronic, optical, or catalytic properties. [, ]
Methods and Technical Details
The synthesis of tert-butyl 4-nitro-1H-imidazole-1-carboxylate typically involves several steps, including the formation of the imidazole ring and subsequent functionalization. One common method includes the nitration of an imidazole precursor followed by esterification with tert-butyl alcohol.
These methods ensure high yields and purity, making it suitable for further applications in medicinal chemistry.
Structure and Data
The structure of tert-butyl 4-nitro-1H-imidazole-1-carboxylate features a five-membered imidazole ring with a nitro group at the 4-position and a tert-butyl ester at the 1-position. The compound can be represented by the following structural formula:
The SMILES notation for this compound is CC(C)(C)OC(=O)N1C=NC(N+[O-])=C1, which provides insight into its molecular connectivity . Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm its structure.
Reactions and Technical Details
tert-Butyl 4-nitro-1H-imidazole-1-carboxylate can participate in various chemical reactions due to its functional groups. Some notable reactions include:
These reactions highlight the versatility of tert-butyl 4-nitro-1H-imidazole-1-carboxylate in synthetic organic chemistry.
Process and Data
The mechanism by which tert-butyl 4-nitro-1H-imidazole-1-carboxylate exerts its biological effects is primarily linked to its ability to interact with biological targets through its nitro group. Nitroimidazoles are known to undergo bioreduction in hypoxic conditions, leading to the formation of reactive intermediates that can damage bacterial DNA or disrupt cellular processes.
This mechanism is particularly relevant in the context of antimicrobial activity, where the compound may inhibit the growth of pathogens by targeting their genetic material . The specific pathways involved depend on the cellular environment and the presence of reductive enzymes.
Physical and Chemical Properties
tert-Butyl 4-nitro-1H-imidazole-1-carboxylate exhibits several notable physical and chemical properties:
These properties are crucial for determining its handling, storage, and application in various chemical processes.
Scientific Uses
tert-Butyl 4-nitro-1H-imidazole-1-carboxylate finds applications primarily in medicinal chemistry as an intermediate for synthesizing other biologically active compounds. Its derivatives are explored for potential use as:
Research continues into expanding its applications based on its unique chemical properties and biological activities.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2